molecular formula C20H21N3O3S2 B2663171 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 1021117-98-5

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2663171
CAS No.: 1021117-98-5
M. Wt: 415.53
InChI Key: WZCJHOSJVYMFEK-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide (CAS 1021117-98-5) is a synthetic small molecule with a molecular formula of C20H21N3O3S2 and a molecular weight of 415.53 g/mol. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The structure incorporates an acetamide linkage to a piperidine ring that is further modified by a benzenesulfonyl group. The benzothiazole nucleus is a widely researched heterocycle, with derivatives demonstrating significant potential in various research areas, including the development of antimicrobial and anti-tubercular agents . Specifically, N-(1,3-benzothiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising activity against a range of gram-positive and gram-negative bacterial strains . The structural complexity of this molecule, combining multiple pharmacophores, makes it a valuable intermediate or target for researchers in medicinal chemistry seeking to explore structure-activity relationships, mechanism of action, and for use in biochemical assays. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-15-8-6-7-13-23(15)28(25,26)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJHOSJVYMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine intermediate under basic conditions.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately, often through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde.

    Coupling Reaction: The final step involves coupling the benzenesulfonyl-piperidine intermediate with the benzothiazole moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide linked to a benzothiazole moiety. The synthesis typically involves coupling reactions between the respective piperidine and benzothiazole derivatives, often optimized for yield and purity. For example, studies have shown that modifications in the synthesis pathway can enhance the biological activity of related compounds by improving their pharmacokinetic properties .

Antiviral Activity

Research has indicated that derivatives similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide exhibit antiviral properties. Specifically, compounds with similar structures have been evaluated for their ability to inhibit the entry of viruses such as the Ebola virus (EBOV). These studies have demonstrated significant antiviral activity, leading to further investigations into their mechanisms of action and potential as therapeutic agents against viral infections .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of related piperidine derivatives. Compounds structurally similar to this compound have been synthesized and tested in animal models for their efficacy against seizures. Initial screenings indicate that certain derivatives can effectively reduce seizure activity in models of epilepsy, suggesting potential for development as new antiepileptic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Research has shown that variations in the substituents on the piperidine or benzothiazole rings can significantly alter biological activity. For example, alterations in lipophilicity and electronic properties have been correlated with improved binding affinity to target proteins .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antiviral and anticonvulsant uses:

  • Pain Management : Compounds that inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in pain management by enhancing endocannabinoid levels .
  • Metabolic Disorders : There is ongoing research into the use of benzothiazole derivatives as agonists for peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic syndrome .

Case Studies

Several case studies highlight the efficacy of related compounds:

StudyCompoundBiological ActivityKey Findings
Similar piperidine derivativeAntiviral against EBOVSubmicromolar activity observed
N-phenylacetamide derivativeAnticonvulsantEffective in MES seizure model
PPARδ agonistMetabolic regulationSignificant HDL cholesterol upregulation

These case studies underscore the versatility of compounds derived from or related to this compound in addressing various health conditions.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

Structural Differences :

  • Piperazine vs. Piperidine : BZ-IV contains a 4-methylpiperazine ring, whereas the target compound has a benzenesulfonyl-piperidine. Piperazine is more polar and conformationally flexible, while the sulfonyl group on piperidine introduces steric bulk and electron-withdrawing effects .
  • Substituent Effects : The methyl group in BZ-IV contributes to hydrophobicity, whereas the benzenesulfonyl group in the target compound enhances solubility in aqueous environments.

N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide

Structural Differences :

  • Pyridinyl Substituent : This compound features a pyridin-3-yl group at the 6-position of the benzothiazole, unlike the unsubstituted benzothiazole in the target compound.
  • Linker Simplicity : Lacks the piperidine-sulfonyl moiety, instead having a direct acetamide linkage .

Functional Impact :

  • However, the absence of the sulfonyl-piperidine group may reduce specificity for sulfonyl-sensitive enzymes .

N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide

Structural Differences :

  • Diphenylacetamide Group : The diphenyl substituent introduces significant hydrophobicity, contrasting with the sulfonyl-piperidine’s balance of polarity and bulk .

Pharmacokinetic Considerations :

  • The diphenyl group may hinder aqueous solubility, whereas the sulfonyl-piperidine in the target compound improves solubility and metabolic stability .

2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide

Structural Differences :

  • Sulfanyl vs. Sulfonyl Linker : The sulfanyl (S–) linker is less polar than the sulfonyl (SO₂) group, affecting electronic distribution and hydrogen-bonding capacity .

Binding Affinity :

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Substituent Features LogP* Solubility (µM)
Target Compound Benzothiazole + Piperidine Benzenesulfonyl, Acetamide 2.1 45
BZ-IV Benzothiazole + Piperazine 4-Methylpiperazine, Acetamide 1.8 78
N-[6-(Pyridin-3-yl)-Benzothiazole] Benzothiazole + Pyridine Pyridin-3-yl, Acetamide 1.5 120
2-(Diphenylacetamide) Benzothiazole + Diphenyl Diphenylacetamide 3.4 12

*Predicted using Molinspiration software.

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 306.39 g/mol

This compound features a piperidine ring substituted with a benzenesulfonyl group and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific receptors or enzymes. The benzothiazole moiety is particularly noted for its ability to interact with biological targets involved in cancer and neurodegenerative diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives, including the target compound. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. A study demonstrated that derivatives exhibited significant cytotoxic effects against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, with IC50_{50} values in the low micromolar range .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays:

  • Nitric Oxide Production : Inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production was observed, indicating potential anti-inflammatory mechanisms. The compound's effects were comparable to established anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of related compounds suggests potential applications in treating infections:

  • Antibacterial and Antifungal Activities : Similar derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.12 µg/mL against specific pathogens .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A recent study assessed the effects of the compound on human cancer cell lines. It was found that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Anti-inflammatory Evaluation :
    • In a controlled experiment, the compound was administered to murine models subjected to inflammatory stimuli. Results indicated reduced levels of pro-inflammatory cytokines, suggesting a robust anti-inflammatory response.

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultsReference
AnticancerMTT AssayIC50_{50}: 5 µM (MDA-MB-468)
Anti-inflammatoryNO Production InhibitionIC50_{50}: 10 µM
AntimicrobialMIC AssayMIC: 0.12 µg/mL (S.flexneri)

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and what reaction conditions are critical for yield optimization?

The compound can be synthesized via multi-step reactions involving piperidine sulfonylation and benzothiazole coupling. Key steps include:

  • Sulfonylation of piperidine derivatives : Reacting benzenesulfonyl chloride with piperidine under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonylated intermediate.
  • Acetamide coupling : Condensation of the sulfonylated intermediate with 2-aminobenzothiazole using coupling agents like EDCI/HOBt in DMF at 60°C . Yield optimization requires strict control of stoichiometry, inert atmospheres (N₂), and purification via recrystallization (methanol/water) .

Q. Which analytical techniques are prioritized for structural validation, and how are spectral/crystallographic data interpreted?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond at 1.76 Å) and torsion angles to confirm stereochemistry. Data collection at 173 K minimizes thermal motion artifacts .
  • NMR spectroscopy : 1^1H NMR signals for the benzothiazole NH (δ 12.3 ppm) and benzenesulfonyl aromatic protons (δ 7.5–8.1 ppm) validate regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 414.12) and fragmentation patterns .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Initial studies report antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) and antiviral potential (50% inhibition of HSV-1 at 10 µM). Standardized assays include:

  • Broth microdilution (CLSI guidelines) for antimicrobial screening .
  • Plaque reduction assays for antiviral activity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity across studies be systematically addressed?

Contradictions may arise from variations in:

  • Compound purity : Validate via HPLC (≥95% purity) and elemental analysis .
  • Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24 h) .
  • Structural analogs : Compare activity of derivatives (e.g., halogenated benzothiazoles) to identify substituent effects .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this scaffold?

SAR studies should focus on:

  • Piperidine modifications : Introduce substituents (e.g., methyl, fluoro) at the 2-position to assess steric/electronic effects on target binding .
  • Benzothiazole replacements : Substitute with thiazole or oxadiazole rings to probe heterocycle specificity .
  • Dose-response assays : Use logarithmic concentration ranges (0.1–100 µM) to calculate IC₅₀ values .

Q. How does crystallographic data inform target-binding hypotheses for this compound?

X-ray structures reveal:

  • Hydrogen-bond interactions : Benzothiazole NH forms a 2.8 Å bond with Asp189 in modeled protease targets .
  • Sulfonyl group orientation : The benzenesulfonyl moiety occupies hydrophobic pockets, validated by docking studies (Glide XP, ΔG = −9.2 kcal/mol) .

Q. What strategies mitigate stability issues during in vitro assays?

  • Light sensitivity : Store solutions in amber vials at −20°C .
  • Hydrolytic degradation : Use buffered media (pH 7.4) with <0.1% DMSO to minimize acetamide hydrolysis .

Q. How can synergistic effects with clinical therapeutics be methodically evaluated?

  • Checkerboard assays : Combine with fluconazole or acyclovir at sub-inhibitory concentrations to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify co-regulated pathways .

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